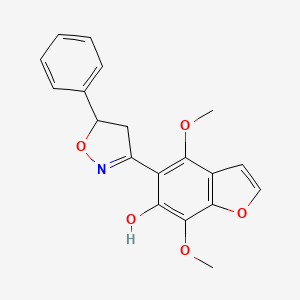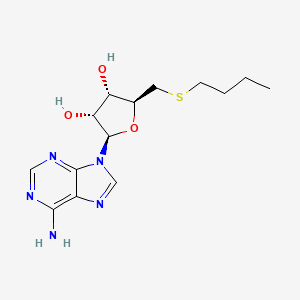
5'-S-Butyl-5'-thioadenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((butylthio)methyl)tetrahydrofuran-3,4-diol is a complex organic compound with significant interest in various scientific fields. This compound features a purine base attached to a tetrahydrofuran ring, with a butylthio group and multiple hydroxyl groups, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((butylthio)methyl)tetrahydrofuran-3,4-diol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving diol precursors.
Introduction of the Purine Base: The purine base is usually introduced via nucleophilic substitution reactions.
Attachment of the Butylthio Group: This step involves thiolation reactions, often using butylthiol as the reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((butylthio)methyl)tetrahydrofuran-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the purine base or the tetrahydrofuran ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while substitution can introduce various functional groups.
科学的研究の応用
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((butylthio)methyl)tetrahydrofuran-3,4-diol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((butylthio)methyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound can inhibit or activate enzymes, affecting biochemical pathways.
Receptors: It may bind to cellular receptors, modulating signal transduction pathways.
DNA/RNA: The purine base allows it to interact with nucleic acids, potentially affecting gene expression.
類似化合物との比較
Similar Compounds
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: Lacks the butylthio group, affecting its reactivity and applications.
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(methylthio)methyl)tetrahydrofuran-3,4-diol: Contains a methylthio group instead of a butylthio group, altering its chemical properties.
特性
CAS番号 |
38716-39-1 |
|---|---|
分子式 |
C14H21N5O3S |
分子量 |
339.42 g/mol |
IUPAC名 |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(butylsulfanylmethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C14H21N5O3S/c1-2-3-4-23-5-8-10(20)11(21)14(22-8)19-7-18-9-12(15)16-6-17-13(9)19/h6-8,10-11,14,20-21H,2-5H2,1H3,(H2,15,16,17)/t8-,10-,11-,14-/m1/s1 |
InChIキー |
YIZBUJZFFMODRY-IDTAVKCVSA-N |
異性体SMILES |
CCCCSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
正規SMILES |
CCCCSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


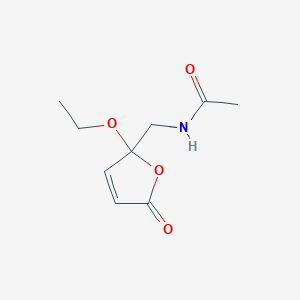
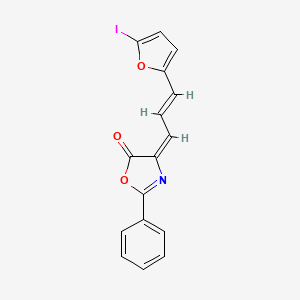
![1-(2,4-Diamino-7-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone](/img/structure/B12900802.png)
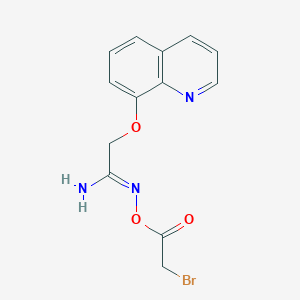
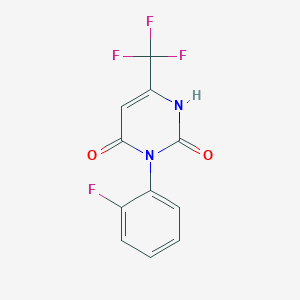
![1-{4-[(Trifluoromethyl)sulfanyl]-1H-pyrrol-2-yl}ethan-1-one](/img/structure/B12900807.png)
![N-[(3S)-1-Benzylpyrrolidin-3-yl][1,1'-biphenyl]-4-carboxamide](/img/structure/B12900814.png)
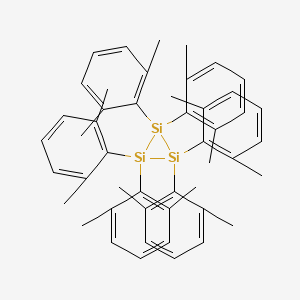
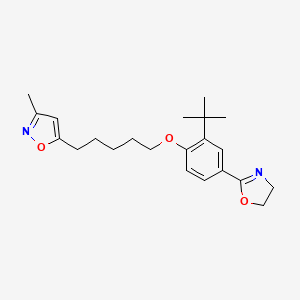
![1-(4-Methoxyphenyl)cyclohepta[b]pyrrol-2(1H)-one](/img/structure/B12900846.png)
![3-(1-Benzothiophen-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900852.png)
![3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900858.png)
![4-Chloro-5-{[(prop-2-yn-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12900879.png)
